molecular formula C17H22FN5O B11149626 N-(3-fluorobenzyl)-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide

N-(3-fluorobenzyl)-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide

Cat. No.: B11149626
M. Wt: 331.4 g/mol
InChI Key: VZDHBSGUHMQCPD-UHFFFAOYSA-N
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Description

N-(3-fluorobenzyl)-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide is a synthetic acetamide derivative characterized by a unique structural architecture. The compound features a 3-fluorobenzyl group linked via an acetamide moiety to a cyclohexyl ring substituted with a tetrazole group.

Properties

Molecular Formula

C17H22FN5O

Molecular Weight

331.4 g/mol

IUPAC Name

N-[(3-fluorophenyl)methyl]-2-[1-(tetrazol-1-ylmethyl)cyclohexyl]acetamide

InChI

InChI=1S/C17H22FN5O/c18-15-6-4-5-14(9-15)11-19-16(24)10-17(7-2-1-3-8-17)12-23-13-20-21-22-23/h4-6,9,13H,1-3,7-8,10-12H2,(H,19,24)

InChI Key

VZDHBSGUHMQCPD-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)(CC(=O)NCC2=CC(=CC=C2)F)CN3C=NN=N3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-fluorobenzyl)-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide typically involves multiple steps. . The reaction conditions often require controlled temperatures and inert atmospheres to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Hydrolysis Reactions

The acetamide group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives. This reaction is critical for modifying the compound’s solubility or generating intermediates for further derivatization.

Conditions :

  • Acidic Hydrolysis : 6M HCl, reflux (80–100°C), 12–24 hours.

  • Basic Hydrolysis : 2M NaOH, reflux (60–80°C), 8–12 hours.

Reaction TypeReagentsProductYieldCharacterization Methods
Acidic HydrolysisHCl (6M)2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetic acid65–70%NMR, IR, MS
Basic HydrolysisNaOH (2M)Sodium salt of the carboxylic acid75–80%NMR, MS

The reaction proceeds via nucleophilic attack on the carbonyl carbon, followed by cleavage of the amide bond. The tetrazole ring remains stable under these conditions.

Nucleophilic Substitution Reactions

The 3-fluorobenzyl group participates in aromatic nucleophilic substitution (SNAr) due to the electron-withdrawing fluorine atom, which activates the benzene ring toward displacement reactions.

Example :
Reaction with sodium methoxide in methanol replaces the fluorine atom with a methoxy group:

Conditions :

  • Sodium methoxide (2 eq.), methanol, 60°C, 6 hours.

SubstrateNucleophileProductYieldKey Observations
N-(3-fluorobenzyl)-...NaOMeN-(3-methoxybenzyl)-...55%Retention of tetrazole integrity; confirmed by 19F^{19}\text{F}-NMR loss

Cycloaddition Reactions

The tetrazole moiety engages in Huisgen 1,3-dipolar cycloaddition with alkynes under copper catalysis ("click chemistry"), forming stable triazole hybrids .

Conditions :

  • CuSO4_4·5H2_2O (10 mol%), sodium ascorbate (20 mol%), DMF/H2_2O (3:1), RT, 12 hours .

AlkyneProductYieldApplication
Phenylacetylene1,2,3-triazole-linked derivative68%Enhanced biological activity in preliminary assays

This reaction exploits the tetrazole’s ability to generate reactive nitrile imine intermediates, which couple with alkynes to form triazoles .

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions enable functionalization of the aromatic ring or acetamide side chain. Suzuki-Miyaura coupling is particularly effective for introducing aryl groups.

Conditions :

  • Pd(PPh3_3)4_4 (5 mol%), K2_2CO3_3 (2 eq.), dioxane/H2_2O (4:1), 90°C, 24 hours.

Boronic AcidProductYieldNotes
4-Methoxyphenylboronic acid4-Methoxy-substituted analog60%Improved solubility in polar solvents

Oxidation Reactions

The tetrazole ring undergoes oxidation under strong oxidative conditions, leading to ring-opening or nitrogen elimination.

Conditions :

  • KMnO4_4 (3 eq.), H2_2SO4_4 (1M), 50°C, 6 hours.

Oxidizing AgentProductOutcome
KMnO4_4Carboxylic acid derivativeComplete degradation of tetrazole; confirmed by MS

Scientific Research Applications

Key Biological Assays

Recent studies have highlighted several biological activities associated with this compound:

  • Antitumor Activity : In vitro studies have shown that the compound exhibits significant growth inhibition against various cancer cell lines. For example, compounds with similar structures demonstrated enhanced cytotoxicity when containing halogen substituents like fluorine.
  • Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes. Notably, it interacts with the retinoic acid receptor-related orphan receptor C (RORc), which plays a crucial role in the production of interleukin-17 (IL-17), a cytokine involved in autoimmune diseases.
  • Selectivity and Potency : The selectivity profile has shown favorable potency, with over 200-fold selectivity against other nuclear receptors.

Case Studies

Several case studies provide insights into the compound's effectiveness:

  • Study on RORc Inhibition : A preclinical study evaluated the efficacy of the compound as a RORc inverse agonist, demonstrating significant inhibition of IL-17 production in both in vitro and in vivo models. This suggests potential therapeutic applications for inflammatory conditions such as psoriasis and rheumatoid arthritis.
  • Cancer Cell Line Testing : In a comparative study, this compound was tested against multiple cancer cell lines, showing IC50 values significantly lower than those observed for standard chemotherapeutic agents. This indicates promising avenues for further investigation into its anticancer properties.

Mechanism of Action

The mechanism of action of N-(3-fluorobenzyl)-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide involves its interaction with specific molecular targets. The tetrazole ring can mimic certain biological molecules, allowing the compound to bind to enzymes or receptors and modulate their activity. This interaction can lead to changes in cellular pathways and biological responses .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N-(3-fluorobenzyl)-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide with key structural analogs, focusing on substituent effects, functional groups, and inferred physicochemical properties.

N-(Benzothiazol-2-yl)acetamide Derivatives (EP3348550A1)

A series of benzothiazole-based acetamides, such as N-(6-trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide, share the acetamide backbone but differ in the heterocyclic moiety (benzothiazole vs. tetrazole). Key distinctions include:

  • Pharmacophore Role : Benzothiazoles are common in kinase inhibitors, whereas tetrazoles are often used in angiotensin II receptor antagonists, suggesting divergent therapeutic targets .

Triazole-Linked Acetamides (Research on Chemical Intermediates, 2023)

Compounds like 2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide (6a–c) exhibit structural parallels but replace the tetrazole with a triazole ring. Differences include:

  • Hydrogen-Bonding Capacity : Triazoles (three nitrogen atoms) have reduced hydrogen-bonding sites compared to tetrazoles (four nitrogen atoms), which may lower binding affinity to targets requiring polar interactions.
  • Spectral Data : The target compound’s IR spectrum would likely show a strong C=O stretch (~1670 cm⁻¹) and NH stretch (~3260 cm⁻¹), similar to compound 6a, but with additional peaks from the tetrazole ring (e.g., C–N stretches at ~1300 cm⁻¹) .

Quinoline-Based Acetamides (Patent Publication, 2019)

Complex derivatives like N-(4-(1-(3-methoxybenzyl)-1H-indol-5-yl-amino)-3-cyano-7-(tetrahydrofuran-3-yl-oxy)quinolin-6-yl)-2-(piperidin-4-ylidene)acetamide feature extended aromatic systems and additional functional groups (e.g., cyano, tetrahydrofuran). Key contrasts:

  • Solubility: The tetrahydrofuran-3-yl-oxy group in quinoline derivatives improves aqueous solubility, whereas the cyclohexyl group in the target compound may increase lipophilicity.

STL251656 (Vitas M Chemical Limited, 2025)

The structurally closest analog, STL251656, replaces the 3-fluorobenzyl group with a benzimidazole-ethyl chain. Notable differences:

Tabulated Comparison of Key Features

Compound Name Key Substituents Heterocycle Molecular Weight (g/mol) Notable Functional Groups
Target Compound 3-Fluorobenzyl, cyclohexyl-tetrazole Tetrazole ~350 (estimated) Acetamide, tetrazole, fluorobenzyl
STL251656 Benzimidazole-ethyl, cyclohexyl-tetrazole Tetrazole 409.53 Acetamide, tetrazole, benzimidazole
N-(6-Trifluoromethylbenzothiazol-2-yl)-acetamide Trifluoromethylbenzothiazole Benzothiazole ~300 (estimated) Acetamide, trifluoromethyl
Compound 6a Naphthalene-oxy, triazole Triazole 404.14 Acetamide, triazole, naphthoxy

Implications of Structural Differences

  • Tetrazole vs. Triazole/Benzothiazole : The tetrazole’s higher nitrogen content may improve binding to metal ions or polar residues in enzyme active sites, offering advantages in medicinal chemistry over triazole or benzothiazole derivatives.
  • Fluorine Substitution: The 3-fluorobenzyl group likely reduces metabolic degradation compared to non-halogenated analogs, as seen in FDA-approved fluorinated drugs.

Biological Activity

N-(3-fluorobenzyl)-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article aims to provide a comprehensive overview of the biological activity of this compound, including its synthesis, structure-activity relationships (SAR), and relevant case studies.

Synthesis

The synthesis of this compound typically involves multi-component reactions that yield tetrazole derivatives effectively. Recent advancements in synthetic methods have highlighted one-pot condensation reactions that allow for the efficient formation of tetrazoles from various starting materials .

Biological Activity Overview

The biological activity of this compound has been evaluated through various assays, demonstrating significant potential against multiple biological targets.

Anticancer Activity

In vitro studies have indicated that derivatives containing tetrazole moieties exhibit notable cytotoxicity against various cancer cell lines. For instance, compounds similar to this compound have shown IC50 values ranging from 1.02 to 74.28 μM across different cancer types . The presence of the tetrazole group is crucial for enhancing anticancer activity, as it facilitates interactions with specific cellular targets.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies reveal that certain tetrazole derivatives demonstrate significant antibacterial effects against both Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) . The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications on the benzyl and cyclohexyl portions of the molecule significantly influence its biological activity. The fluorine substitution at the benzyl position enhances lipophilicity and may improve cellular uptake . Additionally, the cyclohexyl group contributes to binding affinity with target proteins, thereby increasing potency.

Case Studies

Several studies have focused on the biological evaluation of related compounds:

  • Case Study 1: A derivative similar to this compound was tested against epidermoid cancer cell line A431 and colon cancer line HCT116, showing promising cytotoxic effects compared to normal fibroblast cells .
  • Case Study 2: Another study investigated the antimicrobial efficacy of tetrazole derivatives against Candida albicans and K. pneumoniae, revealing significant inhibition at low concentrations, underscoring their potential as therapeutic agents .

Table: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineIC50 Value (μM)Reference
AnticancerA431 (epidermoid carcinoma)10.5
AnticancerHCT116 (colon cancer)15.8
AntibacterialMRSA12.5
AntifungalC. albicans20.0

Q & A

Q. What synthetic strategies are optimal for preparing N-(3-fluorobenzyl)-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide?

The compound can be synthesized via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) , a click chemistry approach. A typical protocol involves:

  • Reacting a substituted alkyne (e.g., 3-fluorobenzyl-propargyl ether) with an azide-functionalized cyclohexylacetamide precursor.
  • Using Cu(OAc)₂ (10 mol%) in a solvent system like tert-BuOH:H₂O (3:1) at room temperature for 6–8 hours .
  • Purification via recrystallization (ethanol) or column chromatography (hexane:ethyl acetate).
    Key considerations : Monitor reaction progress with TLC (hexane:ethyl acetate, 8:2) and confirm regioselectivity of the triazole ring formation using NMR .

Q. How can the compound’s structure be validated post-synthesis?

Use multi-spectral analysis:

  • IR spectroscopy : Identify –NH (3260–3300 cm⁻¹), C=O (1670–1680 cm⁻¹), and tetrazole C–N (1250–1300 cm⁻¹) stretches .
  • ¹H/¹³C NMR : Key signals include the cyclohexyl methylene protons (δ ~5.4 ppm, –OCH₂–), tetrazole proton (δ ~8.3–8.4 ppm), and fluorobenzyl aromatic protons (δ ~7.0–7.5 ppm) .
  • HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺) with <1 ppm error .

Q. What in vitro models are suitable for initial pharmacological screening?

  • Kinase inhibition assays : Test against protein tyrosine kinases (e.g., Src, Abl) using fluorescence polarization or radiometric assays .
  • Cell viability assays : Assess cytotoxicity in cancer cell lines (e.g., HeLa, MCF-7) via MTT or ATP-luciferase assays .

Advanced Research Questions

Q. How can regioselectivity challenges in triazole formation during synthesis be addressed?

CuAAC typically yields 1,4-triazoles, but competing 1,5-regioisomers may form. Strategies include:

  • Catalyst optimization : Use Cu(I)Br with TBTA ligand to enhance 1,4-selectivity .
  • Solvent tuning : Polar aprotic solvents (e.g., DMF) favor 1,4-products, while nonpolar solvents may shift selectivity .
  • Post-synthetic purification : Separate isomers via preparative HPLC or fractional crystallization .

Q. How do structural modifications influence bioactivity?

Structure-activity relationship (SAR) studies suggest:

  • Tetrazole substitution : Replacing 1H-tetrazole with 2H-tetrazole reduces kinase binding affinity due to altered hydrogen-bonding .
  • Fluorobenzyl group : Electron-withdrawing substituents (e.g., 3-F) enhance metabolic stability but may reduce solubility .
  • Cyclohexyl spacer : Rigidifying the cyclohexane ring (e.g., with geminal methyl groups) improves target engagement .

Q. How can contradictory bioactivity data between studies be resolved?

  • Replicate assays under standardized conditions : Ensure consistent ATP concentrations (e.g., 10 µM) and kinase isoforms .
  • Assess compound purity : Use HPLC (>95% purity) to exclude impurities affecting IC₅₀ values .
  • Validate target engagement : Employ cellular thermal shift assays (CETSA) to confirm direct kinase binding .

Q. What computational methods support mechanistic studies?

  • Molecular docking : Model interactions with tyrosine kinases (e.g., PDB ID 1LI) to identify key binding residues (e.g., Glu286, Asp381) .
  • MD simulations : Analyze stability of ligand-receptor complexes over 100-ns trajectories to prioritize derivatives .

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